molecular formula C24H26N2O5S2 B3632659 N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B3632659
M. Wt: 486.6 g/mol
InChI Key: UCMKMBTUGXIGPL-UHFFFAOYSA-N
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Description

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide is a complex organic compound characterized by its unique structural components This compound features a sulfamoyl group attached to a dimethoxyphenyl ring, a sulfanyl group attached to a methylphenyl ring, and a propanamide backbone

Scientific Research Applications

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

If this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Many sulfonamides act as inhibitors of the enzyme carbonic anhydrase, which is involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, many sulfonamides are relatively safe for human use, but they can cause allergic reactions in some individuals .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s a new drug, for example, it would need to undergo further testing to determine its efficacy and safety. If it’s a new material, its properties might be optimized for a particular application .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide typically involves multiple steps:

    Formation of the sulfamoyl intermediate: This step involves the reaction of 2,4-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfamoyl chloride.

    Coupling with phenyl ring: The sulfamoyl chloride is then reacted with 4-aminophenyl to form the sulfamoylphenyl intermediate.

    Formation of the sulfanyl intermediate: 4-methylthiophenol is reacted with 3-bromopropanoic acid to form the sulfanylpropanoic acid.

    Final coupling: The sulfamoylphenyl intermediate is coupled with the sulfanylpropanoic acid under amide formation conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines.

    Substitution: Demethylated products.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-chlorophenyl)sulfanyl]propanamide
  • N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-fluorophenyl)sulfanyl]propanamide

Uniqueness

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to the presence of both sulfamoyl and sulfanyl groups, which provide distinct chemical reactivity and biological activity. The combination of these functional groups in a single molecule allows for versatile applications in various fields.

Properties

IUPAC Name

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-17-4-9-20(10-5-17)32-15-14-24(27)25-18-6-11-21(12-7-18)33(28,29)26-22-13-8-19(30-2)16-23(22)31-3/h4-13,16,26H,14-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMKMBTUGXIGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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